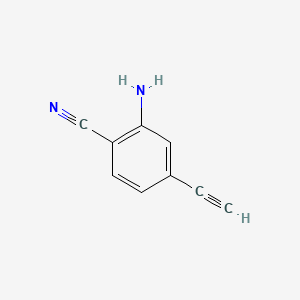![molecular formula C14H18N2 B13498064 (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine](/img/structure/B13498064.png)
(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine is a compound that features a cyclobutylmethyl group attached to an indole moiety. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities . This compound is of interest in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine, often involves the construction of the indole ring system followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones under acidic conditions .
Industrial Production Methods
Industrial production of indole derivatives typically involves scalable synthetic routes that ensure high yield and purity. Catalytic methods, such as transition-metal catalysis, are often employed to facilitate the formation of the indole ring and subsequent functionalization . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones under oxidative conditions.
Reduction: Reduction of the indole ring can lead to the formation of indolines.
Substitution: Electrophilic substitution reactions can occur at the C-3 position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include indole-2,3-diones, indolines, and various substituted indoles .
Scientific Research Applications
(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine involves its interaction with specific molecular targets. Indole derivatives often bind to receptors and enzymes, modulating their activity . The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and precursor to serotonin.
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Serotonin: A neurotransmitter derived from tryptophan, involved in mood regulation.
Uniqueness
(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine is unique due to the presence of the cyclobutylmethyl group, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C14H18N2 |
|---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-cyclobutyl-N-(1H-indol-3-ylmethyl)methanamine |
InChI |
InChI=1S/C14H18N2/c1-2-7-14-13(6-1)12(10-16-14)9-15-8-11-4-3-5-11/h1-2,6-7,10-11,15-16H,3-5,8-9H2 |
InChI Key |
JGHUJDHMKOHKER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CNCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxabicyclo[3.1.1]heptan-1-amine](/img/structure/B13497986.png)
![6-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid](/img/structure/B13497996.png)

![2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13497999.png)
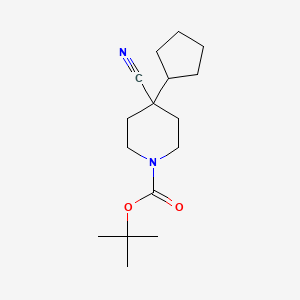
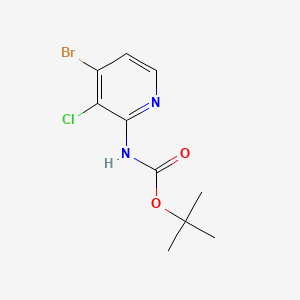
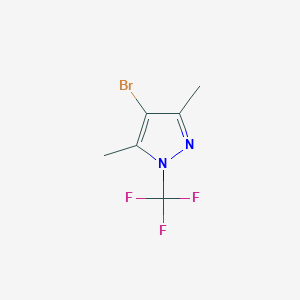
![9,9-Difluoro-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13498033.png)
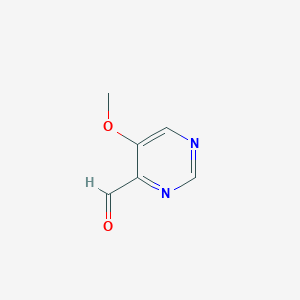
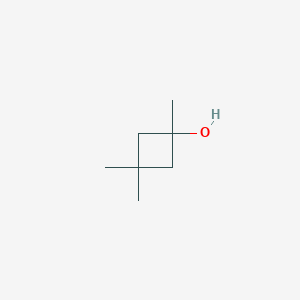
![Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-oxobutanoate](/img/structure/B13498055.png)
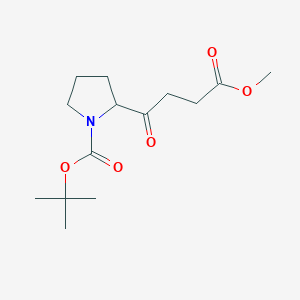
![2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide](/img/structure/B13498084.png)
